molecular formula C11H17NO2 B1308206 (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine CAS No. 827328-30-3

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine

Cat. No.: B1308206
CAS No.: 827328-30-3
M. Wt: 195.26 g/mol
InChI Key: HMVXYUDGGRXXAN-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine is an organic compound characterized by the presence of two methoxy groups attached to a benzyl and an ethyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its respective alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methoxybenzylamine: Shares the methoxybenzyl structure but differs in the amine group.

    2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an ethyl amine.

    2-Methoxybenzaldehyde: Features an aldehyde group in place of the ethyl amine.

Uniqueness: (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine is unique due to the presence of both methoxy groups and the combination of benzyl and ethyl amine structures. This unique combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2/h3-6,12H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVXYUDGGRXXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397668
Record name (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827328-30-3
Record name (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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